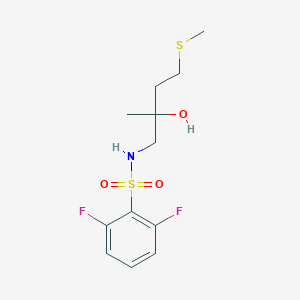

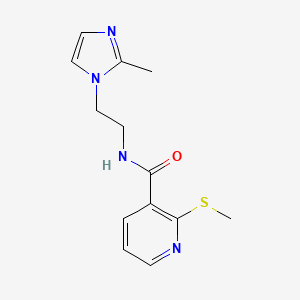

![molecular formula C15H13ClN2O2 B2649547 N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide CAS No. 401638-13-9](/img/structure/B2649547.png)

N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide” is not explicitly mentioned in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the literature .Scientific Research Applications

Antimalarial Activity

One significant application of compounds structurally similar to the requested chemical is in the synthesis and investigation of antimalarial drugs. A study detailed the synthesis of a series of compounds that demonstrated high activity against Plasmodium berghei infections in mice, indicating potential as antimalarial agents. This research underscores the importance of chemical synthesis in developing new therapeutic agents to combat malaria, a critical global health issue (Werbel et al., 1986).

Herbicide Metabolism

Another application lies in understanding the metabolism of chloroacetamide herbicides. Research comparing the metabolism of various chloroacetamide herbicides in human and rat liver microsomes has shed light on the metabolic pathways and potential toxicity mechanisms of these widely used agricultural chemicals (Coleman et al., 2000).

Enzymatic Acetylation for Drug Synthesis

Research on chemoselective monoacetylation of amino groups, using immobilized lipase, highlights the utility of enzymatic methods in synthesizing intermediates for antimalarial drugs. This approach offers an alternative to traditional chemical synthesis, potentially leading to more efficient and environmentally friendly production processes (Magadum & Yadav, 2018).

Development of Analytical Reagents

The synthesis and application of novel compounds for analytical chemistry are another area of interest. For example, the development of AMACE1, a versatile aminoacetamide electrophore reagent, illustrates how novel compounds can be utilized in the trace organic analysis, enhancing the detection capabilities for various analytes (Lu & Giese, 2000).

Synthesis of Hydroxyacetophenones

The synthesis of 4-choloro-2-hydroxyacetophenones from related compounds showcases the importance of chemical synthesis in creating intermediates for further pharmaceutical and research applications. Such processes are crucial in developing new compounds with potential therapeutic uses (Da-wei, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-[(5-chloro-2-hydroxyphenyl)methylideneamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-9,20H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHHNTXGQZYLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

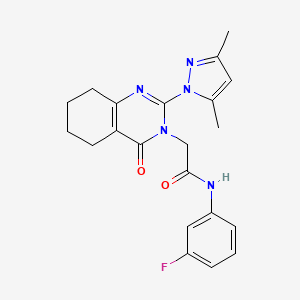

![N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline](/img/structure/B2649467.png)

![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)

![3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2649479.png)

![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)

![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)